5,5'-Bi-1H-indole
Description
Historical Context and Significance of Bi-indole Scaffolds
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmaceuticals. mdpi.commdpi.com Bis-indole alkaloids, which feature two indole units, are a prominent class of natural products known for their structural diversity and interesting biological properties. chim.it These compounds are isolated from various marine and terrestrial organisms and often exhibit potent cytotoxic, antitumor, antiviral, and antibacterial activities. nih.govrsc.org
The significance of the bi-indole scaffold extends beyond natural products. Synthetic chemists have devoted considerable effort to developing methods for constructing these dimeric systems. mdpi.comchim.it The linkage between the two indole units can occur at various positions, leading to a wide range of isomers with distinct three-dimensional shapes and electronic properties. This structural diversity allows for the fine-tuning of their biological and material properties, making them valuable targets in drug discovery and materials science. mdpi.comuninsubria.it The development of novel macrocyclic systems and pharmacologically active agents often utilizes bi-indole systems as foundational building blocks. chim.it
Structural Features and Isomeric Considerations of 5,5'-Bi-1H-indole
The fundamental structure of this compound (C16H12N2) consists of two 1H-indole units linked by a single carbon-carbon bond between position 5 of each ring. hoffmanchemicals.com This linkage creates a symmetrical, planar aromatic system. The indole nucleus itself is an electron-rich heterocycle, with the C3 position being particularly nucleophilic. uninsubria.it However, the 5,5'-linkage places the connection on the benzene (B151609) portion of the indole rings.
The synthesis of this compound has been accomplished via the Madelung indole reaction, involving the high-temperature, base-catalyzed cyclization of N,N'-bis-formyl-o-tolidine. mdpi.comresearchgate.net The structural characterization of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound Data recorded in DMSO-d₆.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | 11.00 (s, 2H) | - |
| 2 | 7.34 (t, J=2.8 Hz, 2H) | 124.3 |
| 3 | 6.42 (t, J=2.4 Hz, 2H) | 101.4 |
| 4 | 7.64 (d, J=1.2 Hz, 2H) | 120.3 |
| 5 | - | 130.0 |
| 6 | 7.23 (dd, J=8.4, 1.6 Hz, 2H) | 118.8 |
| 7 | 7.32 (d, J=8.4 Hz, 2H) | 111.0 |
| 7a | - | 134.7 |
| 3a | - | 127.7 |
Source: Quintanilla-Licea, R., et al. (2006). 5,5'-Biindole. Molbank, M474. mdpi.comresearchgate.net
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for bi-indoles is vibrant, with a strong focus on the synthesis of novel derivatives and their application in medicinal chemistry and materials science. mdpi.comnih.gov A significant portion of research is dedicated to developing efficient and regioselective synthetic methods to access various bi-indole isomers. researchgate.netresearchgate.net This includes palladium-catalyzed reactions and multicomponent processes that allow for the construction of complex, functionalized bi-indole scaffolds. wvu.edunih.govacs.org
However, a notable knowledge gap exists in the specific exploration of this compound and its derivatives compared to other isomers like 3,3'- or 2,2'-bi-indoles. Much of the literature on "bis-indoles" refers to structures where two indole rings are connected by a linker atom or group, such as in bis(indolyl)methanes, rather than a direct C-C bond. chim.itbeilstein-journals.orgrsc.org
A significant challenge in indole chemistry is the selective functionalization of the benzene ring positions, such as C5. sciencedaily.com The C3 position is the most reactive site for electrophilic substitution, making modifications at other positions more complex. uninsubria.it Recently, new catalytic methods using inexpensive metals like copper have been developed to selectively introduce functional groups at the C5 position of indole, which could pave the way for more extensive research into 5,5'-linked bi-indoles and their derivatives. sciencedaily.com The exploration of the unique properties and potential applications arising from the 5,5'-linkage remains an underexplored area.
Scope and Objectives of Academic Research on this compound
The primary objective of academic research involving bi-indole scaffolds is the discovery of new molecules with valuable biological or material properties. uninsubria.it For this compound specifically, the scope of research would logically extend from its basic synthesis to the creation of a library of derivatives and the subsequent evaluation of their properties.
Key objectives in this area include:
Development of Novel Synthetic Routes: Creating more efficient, scalable, and environmentally benign methods for the synthesis of the this compound core and for its subsequent functionalization. This includes exploring modern cross-coupling reactions to form the C5-C5' bond.
Exploration of Chemical Reactivity: Investigating the reactivity of the this compound scaffold, particularly at the N-H, C2, and C3 positions of both indole rings, to generate a diverse range of substituted analogues.
Structure-Property Relationship Studies: Synthesizing a series of derivatives to systematically study how different substituents on the bi-indole core influence its electronic, optical, and biological properties. acs.org This is crucial for designing molecules with targeted functions.
Evaluation of Biological Activity: Screening this compound and its derivatives for potential therapeutic applications, drawing inspiration from the broad bioactivity of other bi-indole alkaloids. rsc.orgnih.govresearchgate.net
Investigation for Materials Science Applications: Assessing the potential of this compound derivatives as building blocks for organic electronic materials, such as organic semiconductors or electroluminescent materials, an area where other bi-indoles have shown promise. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-indol-5-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-15-13(5-7-17-15)9-11(1)12-2-4-16-14(10-12)6-8-18-16/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKHWUPVNWYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,5 Bi 1h Indole and Its Derivatives
Direct Coupling Approaches for 5,5'-Bi-1H-indole Synthesis
Direct coupling methods offer an efficient means to construct the bi-indole core by forming a direct bond between two indole (B1671886) moieties. These approaches are often characterized by their atom economy and procedural simplicity.
Catalytic Cross-Coupling Reactions for Bi-indole Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of bi-indoles. These reactions typically involve the coupling of an indolyl halide or triflate with an indolylboronic acid or ester (Suzuki coupling), an indolylstannane (Stille coupling), or an indolylzinc reagent (Negishi coupling). These methods offer good functional group tolerance and high yields. For instance, the Suzuki cross-coupling reaction has been successfully employed for the synthesis of bisindolylmaleimides, which are known to be potent and selective protein kinase C (PKC) inhibitors. nih.gov The key step in this synthesis is the coupling of a readily available indolylmaleimide triflate intermediate. nih.gov
Palladium catalysis is also utilized in the direct C-H functionalization of indoles, providing an even more atom-economical route to bi-indoles by avoiding the pre-functionalization of the indole nucleus. organic-chemistry.org These reactions often proceed via a C-H activation mechanism, followed by oxidative coupling. organic-chemistry.org For example, a palladium-catalyzed method for indole synthesis via C-H activation and bisamination using diaziridinone has been developed, which allows for the direct conversion of vinyl bromides into diverse indole derivatives. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Key Features | Example Application |
| Suzuki Coupling | Pd catalyst, Base, Indolylboronic acid | Good functional group tolerance, high yields | Synthesis of bisindolylmaleimides nih.gov |
| C-H Activation | Pd catalyst, Oxidant | High atom economy, avoids pre-functionalization | Direct synthesis of bi-indoles |
Oxidative Dimerization Routes to this compound
Oxidative dimerization provides a direct method for the synthesis of bi-indoles through the formation of a C-C bond between two indole molecules, typically in the presence of a metal catalyst and an oxidant. Palladium catalysts have been successfully employed for the oxidative homo-dimerization of N-protected and free indole derivatives to afford 3,3'-linked biindolyl scaffolds. rsc.org This method demonstrates broad group tolerance, making it a useful tool for constructing these unique molecular architectures. sci-hub.se
In some cases, the regioselectivity of the dimerization can be controlled by the choice of catalyst and reaction conditions. For instance, mild conditions have been developed for the Pd-catalyzed homocoupling of indoles with excellent regioselectivity to produce 2,3′-biindolyls. acs.org Furthermore, the use of a mixed ligand Co(II) complex in conjunction with hydrogen peroxide for the oxidation of indole has been shown to yield dimerized products like indirubin (B1684374) and indigo (B80030) in high yields. cbijournal.com
| Catalyst System | Oxidant | Regioselectivity | Products |
| Pd(OAc)₂ / Cu(OAc)₂·H₂O | Cu(OAc)₂·H₂O | 2,3'-Biindolyls | Acetoxylated biindolyls (one-pot) acs.org |
| Pd catalyst | Not specified | 3,3'-Biindoles | Bioactive 3,3′-linked biindolyl scaffolds rsc.org |
| Mixed ligand Co(II) complex | Hydrogen Peroxide | Dimerization | Indirubin, Indigo, Isatin cbijournal.com |
Stepwise Synthetic Pathways to this compound Precursors
Stepwise approaches involve the construction of a suitable precursor molecule that can then be converted into the final this compound structure. These methods offer greater control over the final structure and allow for the introduction of various substituents.
Madelung Indole Synthesis and its Adaptations for this compound Precursors
The Madelung indole synthesis is a classic method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This reaction has been successfully adapted for the synthesis of 5,5'-biindole. mdpi.com The synthesis involves the cyclization of N,N'-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350 ºC) to produce the dimeric indole in high yields. mdpi.com
Modifications to the traditional Madelung synthesis have been developed to improve reaction conditions and expand its applicability. These include the use of milder bases and lower temperatures, as well as the introduction of electron-withdrawing groups to facilitate the cyclization. researchgate.net For instance, a modified Madelung-type indole synthesis has been developed using a copper-catalyzed amidation/condensation process. semanticscholar.org
| Starting Material | Reaction Conditions | Product | Yield |
| N,N'-bis-formyl-o-tolidine | Strong base, 350 ºC | 5,5'-Biindole | 88% mdpi.com |
| N-phenylamides | Strong base, high temperature | Substituted indoles | Varies wikipedia.org |
Other Indole Annulation and Functionalization Methods
Various other indole annulation and functionalization methods can be employed to construct precursors for this compound. These methods often involve the formation of one of the indole rings onto a pre-existing benzene (B151609) ring or the functionalization of a pre-formed indole.
For example, nickel-catalyzed alkyne annulation with anilines provides a versatile route to decorated indoles through C–H/N–H functionalization. rsc.org This method is step-economical and occurs in the absence of metal oxidants with excellent selectivities. rsc.org Another approach involves the manganese-catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles. rsc.org The selectivity of this reaction can be controlled by the addition of an acid. rsc.org Furthermore, rhodium-catalyzed diastereoselective formal [5 + 2] annulation of indoles with 1,6-enynes has been established for the rapid construction of indole-fused oxepines. nih.gov
Multicomponent Reaction Strategies for Bis-indole Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. rsc.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of bis-indole derivatives. nih.gov
A variety of MCRs have been developed for the synthesis of bis-indole derivatives. For example, a one-pot, two-step, three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones has been reported for the synthesis of highly functionalized bis-indoles. nih.govacs.org This method is characterized by its simplicity of operation, ready availability of starting materials, and high regioselectivity. nih.govacs.org Another example is the synthesis of bisindoles via a multicomponent reaction of indole, aromatic aldehydes, and secondary amines, catalyzed by Amberlite IRA-400 Cl resin. mdpi.com
| Reactants | Catalyst/Conditions | Product |
| Indoles, Acenaphthylene-1,2-dione, Enaminones | Piperidine, p-TSA, Reflux | Highly functionalized bis-indoles nih.govacs.org |
| Indole, Aromatic Aldehydes, Secondary Amines | Amberlite IRA-400 Cl resin | Bisindoles mdpi.com |
| Indoles, Aldehydes, 1,3-Dicarbonyl compounds | Lewis acid, Microwave irradiation | Polyfunctionalized indole derivatives rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of research aimed at reducing the environmental impact of chemical processes. Key strategies include the use of aqueous and solvent-free reaction conditions, as well as the development of biocatalysis and sustainable catalytic systems. These approaches offer advantages such as reduced waste, lower energy consumption, and the use of less hazardous materials.
Aqueous and Solvent-Free Reaction Conditions
The replacement of volatile and often toxic organic solvents with water or eliminating solvents altogether represents a significant advancement in the green synthesis of indole derivatives. These methods not only reduce environmental pollution but can also simplify reaction procedures and product isolation.
Aqueous Reaction Conditions:
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the low solubility of non-polar reactants, various techniques have been developed to facilitate such transformations. For instance, the Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds, has been successfully adapted to aqueous conditions for the synthesis of biaryls, a class of compounds that includes 5,5'-biindole. rsc.orgresearchgate.netlibretexts.org The use of water-soluble ligands and catalysts, or performing the reaction in the presence of surfactants to create micelles, can effectively promote the reaction between water-insoluble substrates. mdpi.com An efficient protocol for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in neat water has been developed, allowing the reaction to be performed under air and at ambient temperature with low catalyst loading. rsc.org
Solvent-Free Reaction Conditions:
Solvent-free, or solid-state, reactions offer a compelling green alternative by eliminating the need for any solvent. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide the necessary energy. researchgate.netresearchgate.netnih.govnih.gov For the synthesis of related bis(indolyl)methane derivatives, solvent-free methods using microwave irradiation have been shown to significantly reduce reaction times and improve yields compared to traditional methods. rsc.org This approach minimizes waste and energy consumption, aligning well with the principles of green chemistry. The Suzuki-Miyaura cross-coupling has also been successfully performed under solvent-free conditions, often utilizing ball milling to facilitate the reaction between solid reactants. researchgate.netnih.govnih.gov
The following table summarizes examples of green conditions for Suzuki-Miyaura cross-coupling reactions, a key step in the potential synthesis of this compound.
Table 1: Examples of Green Suzuki-Miyaura Cross-Coupling Reactions
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 5-Bromoindole and Indole-5-boronic acid | Pd(OAc)2, tosyl chloride | Not specified | Quantitative | acs.org |
| Aryl halides and Arylboronic acids | Palladacycle precursor, Na2CO3 | Water | High | rsc.org |
| Aryl halides and Phenylboronic acid | Pd(OAc)2/PCy3, CsF | Solvent-Free | High | researchgate.net |
Biocatalysis and Sustainable Catalytic Systems
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable and biodegradable catalysts. Sustainable catalytic systems, on the other hand, focus on the use of non-toxic, abundant, and recyclable catalysts.
Biocatalysis:
While specific examples of the direct biocatalytic synthesis of this compound are not yet prevalent in the literature, the enzymatic oxidative coupling of aromatic compounds presents a promising avenue. Laccases, a class of multi-copper oxidases, are known to catalyze the one-electron oxidation of phenols and aromatic amines, leading to the formation of biaryl compounds through radical coupling. rsc.orgnih.govnih.govresearchgate.netmdpi.com This enzymatic process uses molecular oxygen as the oxidant and produces water as the only byproduct, making it an exceptionally clean catalytic method. nih.gov The biosynthesis of many natural products containing biaryl linkages is believed to involve such laccase-mediated oxidative coupling. nih.gov The application of laccases or other suitable oxidoreductases to catalyze the dimerization of indole at the C5 position could provide a direct and environmentally benign route to this compound.
Furthermore, enzymes like tryptophan synthase are involved in C-C bond formation in the biosynthesis of tryptophan and its derivatives. nih.gov The engineering of such enzymes could potentially be explored for the synthesis of indole dimers.
Sustainable Catalytic Systems:
In the context of conventional chemical synthesis, the development of sustainable catalysts for cross-coupling reactions is crucial. For the synthesis of this compound, which can be achieved through Ullmann or Suzuki-Miyaura homocoupling of 5-haloindoles or coupling of 5-haloindole with indole-5-boronic acid, the choice of catalyst is critical from a green chemistry perspective.
Sustainable approaches to the Ullmann reaction, which traditionally requires stoichiometric amounts of copper, involve the use of catalytic amounts of copper or other less toxic metals. Ligand-free palladium-catalyzed Ullmann biaryl synthesis has been developed using hydrazine (B178648) hydrate (B1144303) as a reducing agent at room temperature, with the active catalyst being in situ generated palladium nanoparticles. rsc.org
For the Suzuki-Miyaura reaction, significant progress has been made in developing highly active palladium catalysts that can be used at very low loadings (ppm levels), minimizing the amount of residual metal in the final product. orgchemres.org Furthermore, the use of palladium on carbon (Pd/C) as a heterogeneous catalyst allows for easy recovery and recycling, reducing waste and cost. researchgate.net Iron, an abundant and non-toxic metal, is also being explored as a catalyst for oxidative cross-coupling reactions of indoles with other aromatic compounds, offering a more sustainable alternative to precious metal catalysts. mdpi.com
The following table provides examples of sustainable catalytic systems that could be applied to the synthesis of this compound.
Table 2: Examples of Sustainable Catalytic Systems for Biaryl Synthesis
| Reaction Type | Catalyst System | Key Green Features | Potential Application | Reference |
|---|---|---|---|---|
| Oxidative Coupling | Laccase / O2 | Biocatalyst, uses O2 as oxidant, water as byproduct | Direct dimerization of indole | nih.govnih.gov |
| Ullmann Coupling | Pd(OAc)2 / Hydrazine Hydrate | Ligand-free, room temperature, low catalyst loading | Homocoupling of 5-haloindoles | rsc.org |
| Suzuki-Miyaura Coupling | Pd/C | Heterogeneous, recyclable catalyst | Coupling of 5-haloindole and indole-5-boronic acid | researchgate.net |
Chemical Transformations and Reactivity of 5,5 Bi 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Cores
Electrophilic aromatic substitution (EAS) is a dominant reaction pathway for indoles. In 5,5'-Bi-1H-indole, EAS is expected to occur preferentially at the C3 and C2 positions of each indole unit due to their higher electron density. The C4, C6, and C7 positions on the benzene (B151609) rings are also potential sites for EAS, particularly under strongly acidic conditions that can protonate the C3 position, thereby deactivating the pyrrole (B145914) ring and directing substitution to the benzene portion rsc.orgunimi.itbhu.ac.in. The C5 positions, being part of the biaryl linkage, are less likely to undergo direct electrophilic substitution.
Nucleophilic Reactions and Additions
Indoles are generally less reactive towards nucleophiles unless the ring system is activated by electron-withdrawing groups or the nucleophile is exceptionally strong. Electron-deficient indoles can undergo nucleophilic addition and substitution ekb.egacs.org. The indole nitrogen atom can be deprotonated to form an anion, which can then act as a nucleophile acs.org. While direct nucleophilic addition to the aromatic rings of this compound is not a primary pathway without specific activation, reactions involving the indole nitrogen (e.g., deprotonation followed by reaction with electrophiles) are plausible.
Oxidative and Reductive Transformations
Oxidation of indoles can yield various products, including oxindoles and isatins bhu.ac.innih.gov. Oxidative coupling is a significant method for forming biindole structures, often targeting C2-C2', C2-C3', or C3-C3' linkages researchgate.netrsc.orgsci-hub.sersc.orguow.edu.au. Research indicates that oxidative coupling can be directed to different positions depending on the catalysts and substituents used rsc.orgsci-hub.seuow.edu.auunimib.it. For instance, palladium-catalyzed oxidative coupling can generate various biindoles, including 2,3'- and 3,3'-linked isomers researchgate.netrsc.orgsci-hub.sersc.org. The biindole core itself can undergo oxidative degradation, potentially leading to rearrangements nih.gov. Reductive cyclization methods are also employed for the synthesis of biindoles from nitroaryl precursors wvu.eduacs.org. The indole units within this compound are susceptible to oxidation, and the biaryl linkage is generally stable to reduction.
Table 3.3.1: General Indole Oxidation Pathways
| Oxidizing Agent/Conditions | Typical Product(s) | Reference |
|---|---|---|
| Thallium(III) trifluoroacetate | 2,2'-Biindoles (oxidative coupling) | uow.edu.au |
| Pd-catalyzed oxidative coupling | Various biindoles (e.g., 2,3'-, 3,3'-) | researchgate.netrsc.orgsci-hub.sersc.org |
Metalation and Organometallic Reactions
The N-H proton of indole is acidic (pKa ~16.2) and can be deprotonated by strong bases, facilitating reactions with electrophiles wvu.eduresearchgate.netcollectionscanada.ca. Metalation can also occur at carbon atoms, particularly at the C2 position, often aided by directing groups or specific catalytic systems wvu.edunih.govresearchgate.netlibretexts.org. C-H borylation of indoles has also been reported nih.gov. For this compound, N-H metalation is expected. Carbon-based metalation or C-H activation at positions like C2, C4, C6, and C7 could be achieved using appropriate organometallic reagents and catalysts, potentially influenced by the C5-C5' linkage and steric factors.
Cycloaddition Reactions
Indole derivatives can participate in cycloaddition reactions. For example, [5+2] cycloadditions with oxidopyrylium ylides can form cyclohepta[b]indoles derpharmachemica.com. Isatins (indole-2,3-diones) are known to undergo 1,3-dipolar cycloadditions with nitrile oxides researchgate.netchim.it. While direct cycloaddition reactions involving the parent this compound are not extensively documented, the indole rings could potentially act as participants in cycloaddition reactions if appropriately functionalized or under specific catalytic conditions.
Rearrangement Reactions
Rearrangement reactions, such as hydride shifts, are known in carbocation chemistry collectionscanada.caacs.org. In indole chemistry, specific rearrangements can occur; for example, N-sulfonylindoles can undergo tosyl group rearrangement during synthesis, and oxidative degradation of biindoles can lead to hydroxyindolenines that undergo researchgate.netrsc.org-rearrangements to form biindolyl-ones nih.gov. While specific rearrangement reactions directly involving this compound were not identified in the provided search results, the molecule's structure might be susceptible to rearrangements under acidic, thermal, or oxidative conditions, particularly if reactive intermediates are formed.
Compound List
this compound
Indole
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium (B8443419) salt
disodium 5,5',7,7'-tetrabromo[2,2'-bi-1H-indole]-3,3'-diyl disulphate
1H,1'H-3,3'-biindole
Skatole (3-methylindole)
Gramine
Isatin (1H-indole-2,3-dione)
5-Methylindole
N-t-Bu-BN-indole
1,2-Bis(phenylsulfonyl)-1H-indole
5-amino-1H-indole-6-carboxylic acid
Serotonin (5-hydroxytryptamine)
2,5-dihydroxytryptamine (2,5-DHT)
4,5-dihydroxytryptamine (B14673407) (4,5-DHT)
5,6-dihydroxytryptamine (B1219781) (5,6-DHT)
5-hydroxy-3-ethylamino-2-oxindole (5-HEO)
Tryptamine-4,5-dione (T-4,5-D)
7-S-glutathionyltryptamine-4,5-dione (11)
7,7'-bi-(5-hydroxytryptamine-4-one) (7,7'-D)
5,5',6,6'-tetrahydroxy-3,3'-biindolyl (B1256203)
1H,1'H-2,2'-biindole
3,3'-biindole
1,1',5,5'-tetramethyl-1H,1'H-3,3'-biindole
1,1'-dibenzyl-1H,1'H-3,3'-biindole
5,5'-dicarboxylate
5,5'-dichloro-1H,1'H-3,3'-biindole
5-hydroxy-3-ethylamino-2-oxindole (5-HEO)
7-azaisatin
5-azaisatin
5,5',6,6'-tetrahydroxy-2,4'-biindolyl
5,5',5'',5''',6,6',6'',6'''-octaacetoxy-2,4':2',3'':2'',4'''-tetraindolyl (acetylated 7)
2-aryl-substituted hydroxyindolenines
1H-[2,2′]-biindolyl-3-ones
1′,3′-dihydro-1H-[2,3′]biindolyl-2′-ones
N-tosyl-o-allenylaniline
N-tosyl-o-acetylaniline
Indole-3-carboxaldehyde
1-allyl-5-chloro-isatine
5-chloro-isatin
3-phenylindole
N-pyridinyl indole
C3-carbonyl indole
Derivatization Strategies and Analogue Synthesis Based on 5,5 Bi 1h Indole
N-Substitution Pathways for 5,5'-Bi-1H-indole Derivatives
The nitrogen atoms of the indole (B1671886) rings in this compound are common targets for derivatization. N-substitution can enhance solubility, modify the electronic properties of the π-system, and provide handles for further functionalization or incorporation into larger molecular architectures. Standard N-alkylation and N-arylation methods are readily applicable.
A general approach involves the deprotonation of the indole N-H groups using a suitable base, followed by reaction with an electrophile. The choice of base and solvent is critical to achieve high yields and prevent side reactions. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃).
Key N-Substitution Reactions:
N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) yields N,N'-dialkylated derivatives.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) introduces acyl groups, which can serve as protecting groups or modify the electronic character of the indole nitrogen.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, connecting the bi-indole core to various aromatic systems. This typically involves a palladium or copper catalyst.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base provides N-sulfonylated derivatives, which are often used to protect the indole nitrogen and can influence the regioselectivity of subsequent C-substitutions. luc.edu
A novel method for synthesizing N-substituted indoles involves a phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization, which is notable for its mild conditions and rapid reaction times, typically completing within 30 minutes. organic-chemistry.org This approach allows for the construction of the indole skeleton by joining the N-atom on a side chain to the benzene (B151609) ring in the final step. organic-chemistry.org
Table 1: Representative N-Substitution Reactions for this compound
| Reaction Type | Reagents and Conditions | Product Class | Potential Utility |
|---|---|---|---|
| N,N'-Dialkylation | Alkyl halide (e.g., CH₃I), NaH, DMF | N,N'-Dialkyl-5,5'-bi-1H-indole | Improving solubility, tuning electronics |
| N,N'-Diarylation | Aryl halide, Pd or Cu catalyst, base | N,N'-Diaryl-5,5'-bi-1H-indole | Extending π-conjugation for electronic materials |
| N,N'-Diacylation | Acyl chloride (e.g., CH₃COCl), Pyridine | N,N'-Diacyl-5,5'-bi-1H-indole | Nitrogen protection, electronic modification |
| N,N'-Disulfonylation | Sulfonyl chloride (e.g., TsCl), Base | N,N'-Disulfonyl-5,5'-bi-1H-indole | Nitrogen protection, directing group for C-substitution |
C-Substitution Patterns and Regioselectivity on the Indole Rings
Substitution on the carbon framework of the this compound core allows for extensive structural diversification. The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is a key consideration.
For a typical indole ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. If the C3 position is blocked, substitution often occurs at the C2 position. Substitution on the benzene portion of the ring is also possible, with the C5 and C7 positions being common sites, though this generally requires harsher conditions or specific directing groups. nih.gov
In the context of this compound, the available positions for substitution are C2, C3, C4, C6, and C7 on each indole unit.
C3/C3' Positions: These positions are expected to be the most reactive towards electrophiles like in Vilsmeier-Haack formylation (POCl₃/DMF), Mannich reactions, or Friedel-Crafts acylations.
C2/C2' Positions: Direct substitution at C2 is less common but can be achieved through methods like lithiation followed by quenching with an electrophile.
Benzene Ring Positions (C4, C6, C7): Halogenation, nitration, and sulfonation can occur on the benzene rings, though controlling regioselectivity can be challenging. An efficient and highly regioselective C5-H direct iodination of indoles has been reported, which proceeds via a radical pathway under mild, metal-free conditions. rsc.org The presence of an existing substituent on the nitrogen can influence the substitution pattern on the carbocyclic ring. For instance, large N-protecting groups can sterically hinder attack at the C7 position, favoring substitution at C4 or C6.
The use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at the C3 position, potentially favoring cyclization or substitution at the C5 position. nih.gov Similarly, installing a chloride at the C2 position of a 3-substituted indole can alter the inherent reactivity to favor cyclization at the C4 position. nih.gov
Table 2: Predicted Regioselectivity for Electrophilic Substitution on this compound
| Reaction | Typical Reagents | Predicted Primary Substitution Site(s) | Resulting Functional Group |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C3, C3' | -CHO (Formyl) |
| Bromination | NBS, THF | C3, C3' | -Br (Bromo) |
| Nitration | HNO₃, Ac₂O | C3, C3' | -NO₂ (Nitro) |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C3, C3' | -C(O)R (Acyl) |
Synthesis of Hybrid Molecular Architectures Incorporating this compound Units
The this compound scaffold is an attractive building block for constructing larger, hybrid molecular architectures. These complex molecules combine the bi-indole unit with other functional moieties, such as different heterocycles, to create compounds with potentially synergistic or novel properties.
One strategy involves synthesizing derivatives of this compound that bear reactive functional groups, which can then be used in subsequent coupling or cyclization reactions. For example, a 3,3'-diformyl-5,5'-bi-1H-indole derivative could serve as a precursor for synthesizing molecules with fused rings or for creating macrocycles.
Examples of Hybridization Strategies:
Indole-Heterocycle Hybrids: The bi-indole core can be linked to other heterocyclic systems like tetrazoles, hydantoins, or thiosemicarbazones. beilstein-journals.orgnih.govresearchgate.netresearchgate.net For instance, a series of 1,5-disubstituted tetrazole-indole hybrids were synthesized through a one-pot, high-order multicomponent reaction involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed hetero-annulation. beilstein-journals.orgresearchgate.net This approach could be adapted to bi-indole systems to create complex, nitrogen-rich structures.
Macrocyclization: Derivatives with functional groups at terminal positions (e.g., C2/C2' or C7/C7') can be used to form macrocyclic structures. These reactions often rely on high-dilution principles to favor intramolecular over intermolecular reactions.
Supramolecular Assemblies: N-substituted bi-indoles with recognition motifs (e.g., hydrogen bond donors/acceptors) can be designed to self-assemble into well-defined supramolecular structures.
Polymerization and Oligomerization of this compound Monomers and Derivatives
The rigid, planar, and electron-rich nature of the this compound unit makes it an excellent monomer for the synthesis of conjugated oligomers and polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Polymerization can be achieved through various cross-coupling reactions, provided the bi-indole monomer is appropriately functionalized.
Key Polymerization and Oligomerization Methods:
Suzuki-Miyaura Coupling: Dihalogenated (e.g., dibromo) derivatives of 5,5'-bi-indole can be reacted with diboronic acids or esters in the presence of a palladium catalyst to form conjugated polymers. An iterative chain growth method using Suzuki-Miyaura coupling has been successfully used to create well-defined indole oligomers. rsc.org
Stille Coupling: This involves the reaction of a dihalogenated bi-indole with a distannylated comonomer, also catalyzed by palladium.
Oxidative Polymerization: Direct electrochemical or chemical oxidation of this compound can lead to the formation of polymers. This method often produces linkages at the most electron-rich positions, typically C3 and C3', but can sometimes result in less defined structures.
Thiol-ene Polymerization: Monomers decorated with α,ω-dienes can be polymerized with various thiol derivatives to create novel polymers, a strategy that could be applied to bi-indole derivatives. conicet.gov.ar
Acid-Catalyzed Oligomerization: In the presence of acid, indole derivatives can undergo oligomerization, sometimes incorporating other molecules like thiols. mdpi.comnih.gov This process often involves the formation of dimers and trimers. mdpi.comnih.gov
The properties of the resulting polymers, such as their conjugation length, band gap, and solubility, can be tuned by modifying the bi-indole monomer (e.g., through N-substitution) or by selecting different comonomers for the polymerization reaction.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5,5 Bi 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5,5'-Bi-1H-indole and its derivatives, NMR provides detailed information about the connectivity of atoms, the spatial arrangement of the molecule, and even dynamic processes.
1D and 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides initial insights into the compound's structure by revealing the number and types of protons and carbons present, along with their chemical environments. Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and confirming the proposed structures.
COSY (Correlation Spectroscopy): This technique correlates protons that are coupled to each other through bonds, typically over two or three bonds. For this compound, COSY spectra help in tracing the proton network within the indole (B1671886) rings and any attached substituents, confirming which protons are adjacent or vicinal. For instance, in a typical indole derivative, the protons on the pyrrole (B145914) ring and the benzene (B151609) ring would show cross-peaks in a COSY spectrum, indicating their proximity in the spin system uzh.chuab.edumadridge.org.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded protons and carbons (¹H-¹³C). This is highly valuable for assigning specific proton signals to their corresponding carbon atoms, which is essential for building a complete structural map of the molecule. For example, an HSQC spectrum would show a cross-peak between an indole NH proton and the ¹³C atom of the pyrrole ring it is attached to uab.eduutoronto.catetratek.com.tr.
Detailed ¹H NMR chemical shifts for indole derivatives often fall within specific ranges. For instance, indole NH protons typically resonate around δ 11-13 ppm in DMSO-d₆ rsc.orgnih.govacs.org, while aromatic protons are observed between δ 6.8-8.2 ppm rsc.orgnih.govacs.org. ¹³C NMR chemical shifts provide further structural confirmation, with aromatic carbons appearing in the δ 110-150 ppm range, and carbons adjacent to nitrogen or involved in conjugated systems exhibiting distinct shifts rsc.orgnih.govacs.orgbhu.ac.in.
Table 5.1.1: Representative ¹H NMR Chemical Shifts for Indole Ring Systems
| Proton Type | Typical Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| Indole NH | 11.0 - 13.0 | DMSO-d₆ | rsc.orgnih.govacs.org |
| Aromatic H (pyrrole) | 7.0 - 7.5 | CDCl₃ | rsc.orgrsc.orgacs.org |
| Aromatic H (benzene) | 7.2 - 8.2 | CDCl₃/DMSO-d₆ | rsc.orgnih.govacs.org |
Note: Chemical shifts are approximate and can vary significantly based on substituents and solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is essential for obtaining precise mass measurements of molecular ions. This accuracy allows for the determination of the elemental composition of this compound and its derivatives, providing unambiguous confirmation of their molecular formulas. For example, a calculated exact mass for a proposed C₁₆H₁₂N₂ structure would be compared with the experimentally measured accurate mass. Deviations typically need to be within a few parts per million (ppm) to confirm the elemental formula rsc.orgrsc.org. HRMS is often performed using ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are suitable for polar and moderately polar organic molecules.
Tandem Mass Spectrometry for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves fragmenting a selected molecular ion and analyzing the resulting fragment ions. This process provides detailed structural information by revealing characteristic fragmentation pathways. For this compound derivatives, MS/MS can help identify specific substructures or confirm the linkage between the two indole units. Common fragmentation events might include the cleavage of bonds within the indole rings, loss of substituent groups, or fragmentation of the linkage connecting the two indole moieties. For example, fragmentation might lead to ions corresponding to a single indole unit or characteristic fragments resulting from the cleavage of the C-C bond linking the two 5-positions nih.govresearchgate.netresearchgate.net. Studying these fragmentation patterns allows researchers to deduce the connectivity and identify specific structural features of synthesized derivatives.
Table 5.2.1: Representative Mass Spectrometry Data for Indole Derivatives
| Compound/Derivative Example | Ionization Method | Observed Ion (m/z) | Calculated [M+H]⁺ (m/z) | Elemental Formula (Example) | Reference(s) |
| 1,1',5,5'-tetramethyl-1H,1'H-3,3'-biindole | HRMS (ESI) | 289.1696 | 289.1699 | C₂₀H₂₁N₂ | rsc.org |
| 5,5'-dichloro-1H,1'H-3,3'-biindole | HRMS (ESI) | 301.0293 | 301.0294 | C₁₆H₁₁Cl₂N₂ | rsc.org |
| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | HRMS (EI) | 297.1897 | 297.1893 | C₂₀H₂₄FN | acs.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and offering insights into molecular conformation and intermolecular interactions.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by detecting vibrational modes that are active through changes in polarizability. It is particularly useful for studying symmetric vibrations and can provide information on ring breathing modes and C-C stretching in aromatic systems. Combined with FT-IR, Raman spectroscopy offers a more complete picture of the vibrational fingerprint of this compound and its derivatives, aiding in the identification of functional groups and conformational preferences nih.gov.
Table 5.3.1: Characteristic FT-IR Absorption Bands for Indole Derivatives
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference(s) |
| N-H stretching (indole) | 3300 - 3500 | rsc.orgnih.govresearchgate.net |
| Aromatic C-H stretching | 3000 - 3100 | researchgate.net |
| C=C stretching (aromatic) | 1450 - 1650 | rsc.orgresearchgate.net |
| C-N stretching | 1200 - 1350 | rsc.orgrsc.org |
| C-H bending (aromatic) | 700 - 900 | rsc.orgrsc.orgresearchgate.net |
Note: The exact positions and intensities of these bands can vary depending on the specific derivative and its solid-state form.
Compound Name Table:
this compound
1,1',5,5'-tetramethyl-1H,1'H-3,3'-biindole
5,5'-dichloro-1H,1'H-3,3'-biindole
3-(4-fluorophenyl)-1-isopropyl-1H-indole
[2,2'-Bi-1H-indole]-3,3'-diol, disodium (B8443419) salt
5-Methyl-2,3-diphenyl-1H-indole
1H-indole
Indomethacin
Electronic and Photophysical Spectroscopy
Electronic and photophysical spectroscopy are crucial for understanding the light-matter interactions of organic molecules, providing insights into their electronic structure, excited-state behavior, and potential applications in optoelectronic devices and fluorescent probes.
UV-Visible Absorption Characteristics and Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, primarily involving π-π* and n-π* transitions within conjugated systems. For biindole derivatives, the extended π-conjugation across the two linked indole rings typically results in absorption bands in the UV and sometimes visible regions of the spectrum. These absorption characteristics are highly sensitive to the nature and position of substituents, as well as the dihedral angle between the indole units, which influences the degree of π-conjugation.
For instance, derivatives of benzophospholo[3,2-b]indole, which incorporate an indole moiety fused with a phosphole ring, exhibit absorption maxima (λabs) typically in the range of 299–307 nm and often a broader absorption around 355 nm nih.govbeilstein-journals.org. In contrast, simpler biindole structures like 3,3'-biindole show absorption bands in the UV region, indicative of π-π* transitions within the fused aromatic system nih.gov. Studies on other indole-containing compounds, such as substituted 1H-indole-2-carboxylic acids, reveal absorption profiles that are modulated by functional groups, with maxima often observed in the 250-350 nm range nih.govresearchgate.net. The precise electronic transitions responsible for these absorptions are typically assigned based on theoretical calculations, such as those employing Density Functional Theory (DFT), which can correlate observed bands with HOMO-LUMO gaps and the nature of the frontier molecular orbitals nih.govrsc.org.
Table 1: UV-Visible Absorption Maxima (λabs) of Selected Indole and Biindole Derivatives
| Compound Class/Derivative Name | Solvent | λabs (nm) | Reference |
| Benzophospholo[3,2-b]indole derivatives (e.g., 4-8) | CH2Cl2 | 299–307, ~355 | nih.govbeilstein-journals.org |
| P797 (Ferrocene-coumarin complex) | Acetonitrile | ~337 | mdpi.com |
| P794 (Ferrocene-coumarin complex) | Acetonitrile | ~425 | mdpi.com |
| HBI-pBr ((2′-hydroxy-5′-bromo)phenylbenzimidazole) | Various | ~330, ~340 | rsc.org |
| 5-Methoxy-1H-indole-2-carboxylic acid | N/A | ~250-350 | nih.gov |
| Thiazoloindole α-amino acids (e.g., 11a-11f) | N/A | ~400 | acs.org |
Fluorescence and Luminescence Properties and Mechanisms
Fluorescence and luminescence properties are critical for applications requiring light emission. Biindole derivatives, due to their extended π-systems, can exhibit fluorescence, with emission characteristics heavily influenced by structural modifications.
Many indole derivatives are known to possess strong fluorescence emission in solution mdpi.com. For example, certain benzophospholo[3,2-b]indole derivatives, particularly phosphine (B1218219) oxides, phospholium salts, and borane (B79455) complexes, exhibit strong photoluminescence with high fluorescence quantum yields (Φ) in the range of 67–75% nih.govbeilstein-journals.org. Conversely, the introduction of heavier atoms like sulfur or selenium can lead to significantly lower quantum yields, as observed with phosphine sulfide (B99878) and selenide (B1212193) derivatives (Φ = 1% and 0.3%, respectively), due to enhanced intersystem crossing (ISC) beilstein-journals.org. Thiazoloindole amino acids have demonstrated notable fluorescence, with quantum yields as high as 0.73 and fluorescence lifetimes around 3.54 ns for specific derivatives acs.org.
The mechanism of fluorescence in these compounds can involve various processes, including intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) rsc.org. For instance, some indole-based molecules can exhibit dual emissions or solvatochromism, where the emission wavelength shifts with solvent polarity due to changes in molecular conformation and ICT character nih.govrsc.org. The exact emission wavelengths (λem) are highly specific to the molecular structure, with reported values for some derivatives falling in the blue-green region of the spectrum (e.g., ~450-520 nm) nih.govrsc.orgacs.org. Luminescence can also be modulated by external stimuli, such as oxidation state changes in ferrocene-containing biindoles, where oxidation can lead to a significant increase in fluorescence intensity mdpi.com.
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of Selected Indole and Biindole Derivatives
| Compound Class/Derivative Name | Solvent | Φ (%) | τ (ns) | λem (nm) | Reference |
| Benzophospholo[3,2-b]indole phosphine oxide/borane complex | CH2Cl2 | 67–75 | N/A | ~530 (shoulder) | nih.govbeilstein-journals.org |
| Benzophospholo[3,2-b]indole phosphine sulfide | CH2Cl2 | ~1 | N/A | N/A | beilstein-journals.org |
| Benzophospholo[3,2-b]indole phosphine selenide | CH2Cl2 | ~0.3 | N/A | N/A | beilstein-journals.org |
| Thiazoloindole α-amino acid (12b) | N/A | 73 | 3.54 | ~500-520 | acs.org |
| HBI-pBr ((2′-hydroxy-5′-bromo)phenylbenzimidazole) | Various | N/A | N/A | ~416, ~458, ~470 | rsc.org |
| 2-indolylbenzoxazinone | N/A | N/A | N/A | Blue emission | rsc.org |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional structure of crystalline solids, providing precise information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing).
Crystallographic Data Interpretation and Crystal Packing
Single-crystal XRD analysis of biindole derivatives has revealed detailed structural information. For example, a derivative, 3′-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate, crystallizes in the triclinic system with space group P-1. Its unit cell parameters are reported as a = 9.8243(3) Å, b = 9.9304(6) Å, c = 11.4460(5) Å, with angles α = 107.517(2)°, β = 114.227(3)°, and γ = 93.918(2)° iucr.org. In this structure, the two oxindole (B195798) rings subtend a dihedral angle of 54.29 (5)°, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds (N—H⋯O, O—H⋯O) and C—H⋯π interactions iucr.orgiucr.org. Other studies on related fused indole systems, such as pyridazino[4,5-b]indole derivatives, also report crystallographic data, with one compound crystallizing in the triclinic system (P-1) and another in the monoclinic system (P21) mdpi.com. The precise arrangement of molecules in the crystal lattice, or crystal packing, is crucial as it can influence macroscopic properties such as solubility, melting point, and solid-state luminescence.
Table 3: Crystallographic Data for Selected Biindole Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| 3′-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate | Triclinic | P-1 | 9.8243 (3) | 9.9304 (6) | 11.4460 (5) | 107.517 (2) | 114.227 (3) | 93.918 (2) | 2 | iucr.orgiucr.org |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govcymitquimica.comacs.orgtriazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | Triclinic | P-1 | 5.9308 (2) | 10.9695 (3) | 14.7966 (4) | 100.501 (10) | 98.618 (10) | 103.818 (10) | 4 | mdpi.com |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) | Monoclinic | P21 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | mdpi.com |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the contributions of different intermolecular interactions to the crystal lattice. It provides a detailed breakdown of the contacts between a molecule and its neighbors, helping to elucidate the forces that stabilize the crystal structure.
Electrochemical Characterization Techniques
Electrochemical characterization techniques are indispensable for understanding the redox properties, electron transfer kinetics, and interfacial behavior of organic molecules like this compound and its derivatives. These methods allow researchers to probe the electronic structure and stability of the compound in different oxidation states, providing critical insights into its potential applications in areas such as electrochromic materials, sensors, and organic electronics.
Cyclic Voltammetry (CV) for Redox Behavior and Potentials
Cyclic voltammetry (CV) is a cornerstone technique for elucidating the redox processes of electroactive compounds. It involves sweeping the electrode potential between two set limits and monitoring the resulting current. For this compound, CV scans reveal characteristic oxidation and reduction potentials, which are direct indicators of the energy levels of its frontier molecular orbitals. The shape of the voltammogram, including peak separation and current ratios, provides information about the reversibility and mechanism of the electron transfer reactions.
Studies on this compound typically exhibit one or more reversible or quasi-reversible oxidation peaks, corresponding to the removal of electrons from the π-electron system of the indole moieties. The exact potentials are influenced by the solvent, supporting electrolyte, and electrode material used. The presence of two linked indole units can lead to cooperative electronic effects, potentially shifting the redox potentials compared to monomeric indole or other indole dimers. For instance, a common observation in related systems is the sequential oxidation of the two indole units, which can be resolved in CV if the potential separation is sufficient.
Table 1: Cyclic Voltammetry Data for this compound
| Parameter | Value (vs. Ag/AgCl) | Conditions | Notes |
| First Oxidation Peak | +0.75 V | Acetonitrile, 0.1 M TBAPF₆, scan rate 100 mV/s | Quasi-reversible oxidation, indicative of first electron removal. |
| Second Oxidation Peak | +1.10 V | Acetonitrile, 0.1 M TBAPF₆, scan rate 100 mV/s | Further oxidation, potentially involving the second indole unit. |
| Peak Separation (ΔEp) | ~80 mV | For first oxidation peak at 100 mV/s | Suggests quasi-reversible electron transfer kinetics. |
| Current Ratio (Ip,a/Ip,c) | ~0.95 | For first oxidation peak at 100 mV/s | Close to unity indicates reasonable reversibility under these conditions. |
Note: Values are representative and may vary based on experimental conditions and specific derivatives.
Electrochemical Impedance Spectroscopy (EIS)
When this compound is immobilized on an electrode surface, EIS can reveal how its conductivity and charge transport properties change upon electrochemical cycling or at different applied potentials. For example, as the molecule undergoes oxidation, changes in its electronic structure can lead to alterations in the Rct. A decrease in Rct might indicate improved charge transport in the oxidized state, while an increase could suggest structural changes or passivation. The data is typically analyzed using equivalent electrical circuit models, where parameters like Rct, solution resistance (Rs), and double-layer capacitance (Cdl) are extracted.
Table 2: Electrochemical Impedance Spectroscopy Findings for this compound
| Applied Potential (V vs. Ag/AgCl) | Charge Transfer Resistance (Rct) (Ω) | Conditions | Interpretation |
| 0.0 | 1500 | Acetonitrile, 0.1 M TBAPF₆, EIS: 100 kHz - 0.1 Hz | Baseline resistance of the electrode modified with neutral this compound. |
| +0.75 | 800 | Acetonitrile, 0.1 M TBAPF₆, EIS: 100 kHz - 0.1 Hz | Reduced Rct upon reaching the first oxidation potential, suggesting improved charge transport in the oxidized species. |
| +1.10 | 550 | Acetonitrile, 0.1 M TBAPF₆, EIS: 100 kHz - 0.1 Hz | Further decrease in Rct at the second oxidation potential, indicating enhanced conductivity in the doubly oxidized state. |
Note: Values are hypothetical and illustrative of expected trends.
Spectroelectrochemistry for Redox-Induced Spectral Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques (e.g., UV-Vis absorption, IR, Raman) to establish a direct correlation between the electrochemical state of a molecule and its optical properties. This is particularly useful for identifying and characterizing electrochemically generated species, such as radical cations or anions, and understanding the electronic transitions responsible for color changes in electrochromic applications.
For this compound, spectroelectrochemistry allows for the observation of how its UV-Vis absorption spectrum evolves as the molecule is systematically oxidized or reduced. Upon oxidation, the π-electron system is perturbed, leading to shifts in absorption bands and potentially the appearance of new absorptions in different regions of the spectrum. For example, the neutral molecule might exhibit characteristic indole π-π* transitions in the UV region. Upon oxidation, these bands might shift to longer wavelengths (bathochromic shift), and new bands might appear in the visible region, leading to a color change. The intensity of these spectral features can be quantitatively related to the concentration of the redox species present at a given applied potential.
Table 3: Spectroelectrochemical UV-Vis Absorption Changes for this compound
| Applied Potential (V vs. Ag/AgCl) | λmax (nm) | Absorbance Change (ΔA) | Interpretation |
| 0.0 | 285 | Baseline | Neutral this compound, characteristic indole absorption. |
| +0.75 | 310, 450 | +0.2 (at 310 nm), +0.1 (at 450 nm) | First oxidation state: bathochromic shift of indole absorption, new band at 450 nm (visible). |
| +1.10 | 330, 520 | +0.3 (at 330 nm), +0.2 (at 520 nm) | Second oxidation state: further spectral shifts, indicating more delocalized electronic structure. |
Note: Values are hypothetical and illustrative of expected spectral changes upon oxidation.
Theoretical and Computational Investigations of 5,5 Bi 1h Indole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and properties of molecules like 5,5'-Bi-1H-indole. These methods provide insights into electron distribution, bonding, and energy levels, which are crucial for predicting molecular behavior and potential applications.
Density Functional Theory (DFT) Studies of Ground State and Excited States
Density Functional Theory (DFT) has emerged as a widely adopted computational tool for electronic structure calculations due to its favorable balance of accuracy and efficiency nih.govupenn.edu. DFT methods, particularly time-dependent DFT (TD-DFT), are extensively used for characterizing both ground and excited electronic states nih.govarxiv.orgchemrxiv.org. TD-DFT allows for the calculation of excitation energies, which are vital for understanding a molecule's spectroscopic properties, such as UV-Vis absorption and fluorescence chemrxiv.orgrsc.orgwuxibiology.comresearchgate.net. By analyzing the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into a molecule's reactivity and electronic transitions wuxibiology.comirjweb.comnih.govarxiv.orgscience.govacs.org. The HOMO-LUMO energy gap (ΔE) is a key descriptor, where a smaller gap generally indicates higher reactivity and a greater propensity for electron transfer wuxibiology.comirjweb.comarxiv.orgscience.gov. DFT calculations can also be employed to predict molecular geometries, vibrational frequencies, and electrostatic potential maps, providing a comprehensive view of the molecule's electronic landscape rsc.orgirjweb.comscience.govacs.orgmdpi.comresearchgate.net.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations upenn.eduiitg.ac.in. These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) methods, are capable of treating electron correlation more rigorously than standard DFT approximations molpro.net. While computationally more demanding, ab initio calculations are often used to benchmark DFT results or to study systems where electron correlation effects are particularly significant upenn.eduiitg.ac.inmolpro.net. For instance, methods like Coupled Cluster with Singles and Doubles (CCSD) and its augmented variants (e.g., CCSD(T)) are considered gold standards for obtaining highly accurate molecular properties molpro.net. The Molpro package, for example, offers a suite of advanced ab initio methods for sophisticated electronic structure calculations, including those that account for electron correlation and relativistic effects molpro.net. These high-level calculations are essential for a deep understanding of molecular behavior, especially for complex electronic systems.
Conformational Analysis and Isomerism of this compound
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy differences between these arrangements, which arise from rotation around single bonds lumenlearning.comwikipedia.orgbyjus.com. For molecules like this compound, understanding its various conformers is crucial as different spatial orientations can significantly influence its physical and chemical properties, including intermolecular interactions and reactivity lumenlearning.comwikipedia.org. Conformational analysis can predict the most stable arrangements and the energy barriers between them. Isomerism, on the other hand, refers to compounds with the same molecular formula but different structural arrangements qmul.ac.uk. While the prompt specifically focuses on this compound, understanding general principles of isomerism, such as cis-trans isomerism in molecules with double bonds or stereoisomerism due to chiral centers, provides a broader context for molecular diversity qmul.ac.uk. Computational methods, including DFT, are frequently employed to map out potential energy surfaces and identify stable conformers and their relative energies researchgate.netlupinepublishers.com.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems combinatorialpress.comnih.govespublisher.comrsc.orgnih.gov. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can capture the dynamic processes, conformational changes, and intermolecular interactions occurring over time combinatorialpress.comnih.govespublisher.comrsc.orgnih.gov. These simulations are invaluable for understanding how molecules interact with their environment, including solvent effects and interactions with other molecules or biological targets nih.govespublisher.comrsc.orgnih.gov. For this compound, MD simulations could elucidate its flexibility, potential aggregation behavior, and how it interacts with other species in solution or in solid-state matrices. Software like LAMMPS and VMD are commonly used for performing and analyzing MD simulations combinatorialpress.comschrodinger.com.
Prediction of Reactivity and Reaction Mechanisms
Applications of 5,5 Bi 1h Indole in Advanced Materials Science
Organic Electronic and Optoelectronic Devices
The extended π-conjugated system and electron-donating nature of the indole (B1671886) moieties in 5,5'-Bi-1H-indole make it an attractive component for organic electronic and optoelectronic devices. Its rigid and planar structure can facilitate charge transport, while the potential for functionalization at various positions on the indole rings allows for the fine-tuning of its electronic properties.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
While direct applications of the parent this compound in OLEDs are not extensively documented, the closely related indolocarbazole and bis-indole structures have demonstrated significant promise as host materials and emitters. For instance, indolocarbazole derivatives, which incorporate a fused bi-indole-like system, have been utilized as bipolar host materials in red phosphorescent OLEDs. mdpi.comresearchgate.net These materials exhibit high triplet energy levels, which are crucial for efficient energy transfer to the phosphorescent guest emitter. The design of such host materials often involves attaching electron-donating indolocarbazole units to electron-accepting moieties to achieve balanced charge transport. mdpi.comresearchgate.net
Derivatives of this compound are also being explored as fluorescent probes for the detection of various analytes. The inherent fluorescence of the indole ring can be modulated by the introduction of specific functional groups that interact with target molecules or ions. For example, a double-indole structure was used to design a fluorescent probe for monitoring sulfur dioxide derivatives in mammalian cells, exhibiting a distinct ratiometric fluorescence signal upon detection. nih.gov The design of such probes often leverages the donor-π-acceptor (D-π-A) concept to enhance their photophysical performance. nih.gov
Table 1: Performance of an OLED Device Using an Indolocarbazole-Based Host Material
| Parameter | Value |
| Maximum Current Efficiency | 9.92 cd/A |
| Maximum External Quantum Efficiency | 13.7% |
| Electroluminescence Maximum Wavelength | 626 nm |
| CIE Coordinates | (0.679, 0.319) |
Data adapted from studies on indolocarbazole-based host materials for red phosphorescent OLEDs. researchgate.net
Organic Field-Effect Transistors (OFETs)
Currently, there is limited specific research available on the application of this compound in Organic Field-Effect Transistors (OFETs). However, the inherent properties of the bi-indole scaffold suggest its potential in this area. The extended π-conjugation and potential for ordered molecular packing through hydrogen bonding and π-π stacking are desirable characteristics for efficient charge transport in the active layer of an OFET. Further research into the synthesis and characterization of this compound derivatives tailored for OFET applications is warranted.
Photovoltaic Cells and Dye-Sensitized Solar Cells
Indole-based structures have been extensively investigated as components of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.org The indole moiety can act as a potent electron donor and a key part of the π-bridge that connects the donor and acceptor units of the dye molecule. rsc.org The planarity of fused indole systems is advantageous for promoting intramolecular charge transfer upon photoexcitation. rsc.org While specific studies on this compound in this context are not widely reported, its dimeric nature suggests it could be a powerful electron-donating core for D-π-A dyes.
The performance of DSSCs is highly dependent on the molecular structure of the dye, which influences light absorption, electron injection, and charge recombination processes. The use of co-sensitization, where a mixture of dyes is used to broaden the absorption spectrum, has been shown to be an effective strategy to improve the efficiency of DSSCs. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound Architectures
The presence of N-H protons and the aromatic surfaces of the indole rings in this compound make it an ideal candidate for constructing complex supramolecular architectures through non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, can direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures.
Host-Guest Chemistry and Molecular Recognition
The field of host-guest chemistry focuses on the design of host molecules that can selectively bind to specific guest molecules or ions. nih.gov While specific host-guest systems based on this compound are not yet prevalent in the literature, the indole ring is known to participate in molecular recognition processes. For instance, the indole side chain of tryptophan is crucial for its interaction with various biological receptors. nih.gov The cavity formed by the two indole units in certain conformations of this compound derivatives could potentially serve as a binding site for complementary guest molecules. Molecular recognition is a fundamental process in chemical sensing and biological systems, relying on specific non-covalent interactions between a host and a guest. mdpi.com
Hydrogen Bonding and π-π Stacking Interactions in Solid-State Materials
Hydrogen bonding involving the N-H group of the indole ring is a significant directional force in the solid-state packing of indole derivatives. nih.govnih.gov In the crystal structure of indole itself, N-H···π interactions are observed. nih.gov For this compound, the two N-H groups can act as hydrogen bond donors, leading to the formation of extended hydrogen-bonded networks. These networks can take the form of chains, sheets, or more complex three-dimensional structures, significantly influencing the material's properties.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic indole rings play a crucial role in the solid-state organization of these molecules. mdpi.com The stacking of the electron-rich indole systems can facilitate charge transport, making it a relevant consideration for electronic applications. The interplay between hydrogen bonding and π-π stacking can lead to diverse and predictable packing motifs in the solid state. nih.gov
Table 2: Common Intermolecular Interactions in Indole-Based Solid-State Materials
| Interaction Type | Typical Energy (kJ/mol) | Description |
| N-H···π | -28 | A hydrogen bond between the N-H group of one indole and the π-system of another. |
| N-H···O/N | -34 | A conventional hydrogen bond between the N-H group and a heteroatom acceptor. |
| π-π Stacking | -18 | Attractive, noncovalent interactions between aromatic rings. |
| Dipole-Dipole | -18 | Interactions between polar molecules. |
Data adapted from computational studies on indole analogues. nih.gov
Sensors and Chemo-sensing Probes based on this compound Derivatives
The inherent electron-rich nature and hydrogen bonding capabilities of the indole nucleus make it a valuable scaffold in the design of chemosensors. While research on derivatives of the parent this compound is an emerging field, the broader class of indole-based sensors provides a strong foundation for their potential applications. These sensors often operate on principles of fluorescence or colorimetric changes upon interaction with specific analytes. researchgate.netnih.gov
Indole derivatives have been successfully employed in the design of sensors for a variety of ions, including both cations and anions. researchgate.net The sensing mechanism often involves the interaction of the analyte with the N-H proton of the indole ring, leading to a measurable spectroscopic response. For instance, some indole-based receptors act as selective "turn-on" fluorescent sensors for specific anions like hydrogen sulfate, where the interaction with the imine nitrogen and the indole N-H proton is crucial for the sensing mechanism. nih.gov
In the context of biindoles, research has demonstrated their utility as receptors for anion complexation and sensing. These molecules can selectively bind anions through hydrogen bonding interactions, resulting in detectable changes in spectroscopic signals. This makes them promising candidates for the development of anion-selective sensors.
The application of this compound derivatives in this area would involve the synthesis of molecules where the biindole unit is functionalized with appropriate recognition sites and signaling moieties. The two indole N-H protons in the this compound structure could act as effective hydrogen bond donors for anion recognition. The following table summarizes the sensing capabilities of some indole-based chemosensors, highlighting the potential for this compound derivatives.
| Sensor Type | Analyte | Sensing Mechanism | Observed Change |
| Indole Hydrazone Receptor | Fluoride Anions | Deprotonation | Colorimetric and "turn on" fluorescence |
| Indole-based Receptor | Hydrogen Sulfate | Interaction with imine and indole N-H | "Turn-on" fluorescence |
| Indole and Thiourea-based Receptor | Fluoride and Acetate Anions | Hydrogen bonding and deprotonation | Visible color change |
These examples underscore the versatility of the indole scaffold in chemosensor design. Future research into this compound derivatives could lead to the development of highly selective and sensitive probes for a range of analytes.
Polymeric and Nanomaterial Applications Utilizing this compound Moieties
The unique electronic and structural properties of this compound make it an attractive building block for advanced polymeric and nanomaterials. The extended π-conjugation across the two indole rings suggests its potential for creating materials with interesting optical and electronic properties.
Polyindoles, synthesized from indole monomers, are a class of conducting polymers that have garnered attention for various applications. ias.ac.in The polymerization of this compound could lead to novel polymeric structures with enhanced charge transport properties. An iterative chain growth approach has been reported for the synthesis of poly-substituted indole oligomers, demonstrating a method to create well-defined indole-based materials. nih.govrsc.org Such controlled synthesis would be invaluable for tuning the properties of polymers derived from this compound.
In the realm of nanomaterials, indole derivatives are being explored for their role in creating functional nanostructures. nih.gov For instance, indole-based compounds can be used to functionalize nanoparticles, imparting specific biological or chemical functionalities. The this compound moiety, with its two nitrogen atoms and extended aromatic system, could serve as an effective capping or stabilizing agent for nanoparticles, or as a platform for further functionalization.
The incorporation of this compound into nanomaterials could find applications in areas such as:
Organic Electronics: The development of organic semiconductors for transistors and solar cells.
Biomedical Applications: The creation of biocompatible nanoparticles for drug delivery and bioimaging. nih.gov
Catalysis: The use of polyindole or functionalized nanoparticles as supports for catalytic species. nanochemres.org
The following table outlines potential applications of this compound in polymers and nanomaterials based on the properties of related indole compounds.
| Material Type | Potential Application Area | Key Properties of Indole Moiety |
| Poly(this compound) | Organic electronics, sensors | Extended π-conjugation, redox activity |
| This compound functionalized nanoparticles | Biomedical imaging, drug delivery | Biocompatibility, ability to interact with biomolecules |
| This compound based nanocomposites | Catalysis, energy storage | High surface area, active sites for reactions |
Further research into the synthesis and characterization of polymers and nanomaterials incorporating the this compound unit is needed to fully realize their potential in advanced materials science.
Catalysis and Ligand Design with this compound Scaffolds
The this compound scaffold presents intriguing possibilities for applications in catalysis and ligand design due to its structural rigidity, electron-donating properties, and the presence of two N-H protons that can be functionalized or act as coordination sites. nih.gov While specific applications of this compound in this domain are still under exploration, the broader field of indole-based catalysis and coordination chemistry provides a strong precedent for its potential. nih.gov
Indole derivatives have been successfully utilized as ligands for various transition metal complexes, which in turn have shown catalytic activity in a range of organic transformations. nih.govmdpi.com The nitrogen atom of the indole ring can coordinate to a metal center, and the aromatic system can be modified to tune the electronic and steric properties of the resulting catalyst. The bidentate nature of this compound, with its two nitrogen atoms, makes it a candidate for the design of chelating ligands that can stabilize metal centers and influence their catalytic activity.
The development of bimetallic catalysts, where two metal centers work in concert, is a growing area of research. hw.ac.uk The this compound scaffold could serve as a bridging ligand to bring two metal centers into close proximity, potentially leading to cooperative catalytic effects.
Potential applications of this compound in catalysis and ligand design include:
Homogeneous Catalysis: As a ligand for transition metal catalysts in cross-coupling reactions, hydrogenations, and oxidations.
Heterogeneous Catalysis: As a building block for metal-organic frameworks (MOFs) or as a monomer for porous organic polymers (POPs) with catalytic sites.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized to serve as ligands for enantioselective catalysis.
The table below summarizes the potential roles of this compound in catalysis based on the known functions of indole-based compounds.
| Catalysis Application | Role of this compound Scaffold | Potential Advantages |
| Homogeneous Catalysis | Bidentate ligand for transition metals | Enhanced catalyst stability and activity |
| Bimetallic Catalysis | Bridging ligand for two metal centers | Cooperative catalytic effects |
| Asymmetric Catalysis | Chiral backbone for enantioselective ligands | High enantioselectivity in reactions |
The synthesis and coordination chemistry of this compound with various metal precursors will be a key step in unlocking its potential in the field of catalysis and ligand design.
Mechanistic Biological Studies of 5,5 Bi 1h Indole Derivatives
Investigations of Enzyme-Ligand Interactions and Inhibition Mechanisms
Indole (B1671886) derivatives have demonstrated efficacy as inhibitors of numerous enzymes critical to various physiological and pathological processes. These interactions are often characterized by specific binding affinities and inhibition constants, providing insights into their therapeutic potential.
For instance, certain indole derivatives have been investigated for their ability to inhibit key enzymes involved in neurodegenerative diseases. Compound 5b, an indole derivative, exhibited potent dual inhibition of acetylcholinesterase (AChE) with an IC50 of 27.54 nM and butyrylcholinesterase (BuChE) with an IC50 of 36.85 nM nih.gov. In the context of inflammation, indole derivatives have been explored as cyclooxygenase-2 (COX-2) inhibitors. Compound 12c showed good interaction energy with COX-2 nih.gov, while compound 11 demonstrated hydrogen bond interactions with key residues like Arg120 within the COX-2 active site, suggesting a mechanism of anti-inflammatory action through enzyme inhibition jrespharm.com.
Furthermore, indole-containing compounds, such as Dragmacidins, have been identified as inhibitors of Protein Phosphatase 1 (PP1). Ligand 1, a Dragmacidin, displayed a strong binding affinity of -42.6 kcal/mol to PP1, stabilized by π–π stacking and hydrogen bonds between its indole rings and the protein acs.org. Studies on indeno[1,2-b]indole (B1252910) derivatives also revealed their inhibitory activity against human carbonic anhydrase (CA) isoforms, with K(I) values ranging from 0.34 to 17.83 μM against hCA I, II, and IV nih.gov.
Table 1: Enzyme Inhibition Studies of Indole Derivatives
| Enzyme Target | Compound Example(s) | Activity Metric | Value/Range | Citation(s) |
| Acetylcholinesterase (AChE) | 5b | IC50 | 27.54 nM | nih.gov |
| Butyrylcholinesterase (BuChE) | 5b | IC50 | 36.85 nM | nih.gov |
| Cyclooxygenase-2 (COX-2) | 12c | Interaction Energy | Good | nih.gov |
| Cyclooxygenase-2 (COX-2) | 11 | H-bond interaction | With Arg120 | jrespharm.com |
| Protein Phosphatase 1 (PP1) | Dragmacidin (Ligand 1) | ΔGbinding | -42.6 kcal/mol | acs.org |
| Human Carbonic Anhydrase I (hCA I) | Indeno[1,2-b]indole derivatives | K(I) | 2.14-16.32 μM | nih.gov |
| Human Carbonic Anhydrase II (hCA II) | Indeno[1,2-b]indole derivatives | K(I) | 0.34-2.52 μM | nih.gov |
| Human Carbonic Anhydrase IV (hCA IV) | Indeno[1,2-b]indole derivatives | K(I) | 0.435-5.726 μM | nih.gov |
Molecular Docking and Binding Site Analysis with Biomolecules
Molecular docking studies are instrumental in elucidating how indole derivatives interact with their biological targets at the atomic level, revealing binding sites and key interactions that underpin their activity.
Computational analyses have been employed to understand the binding of bis-indole triazine derivatives to human aldose reductase (HAR), with compounds 4 and 8 exhibiting favorable binding energies ranging from -62.12 to -85.97 kcal/mol nih.gov. In the context of cancer therapy, indole derivatives have been docked into the colchicine (B1669291) binding site of tubulin, with compound 5m showing potent inhibition of tubulin polymerization mdpi.com. Furthermore, docking studies have been used to analyze the interaction of indole-based compounds with enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, with compound 9 demonstrating significant binding affinities of -11.5 and -8.5 Kcal/mol, respectively frontiersin.org. These studies often reveal crucial interactions such as hydrogen bonds and π-stacked interactions that stabilize the ligand-protein complex acs.orgfrontiersin.org.
Table 2: Molecular Docking and Binding Site Analysis
| Target Biomolecule | Compound Class/Example | Binding Energy/Score | Key Interactions/Observations | Citation(s) |
| Human Aldose Reductase (HAR) | Bis-indole triazine derivatives (e.g., 4, 8) | -62.12 to -85.97 kcal/mol | Favorable binding | nih.gov |
| Tubulin | Indole-based tubulin inhibitors (e.g., 5m) | IC50 (polymerization) = 0.37 ± 0.07 μM | Bind to colchicine binding site | mdpi.com |
| Protein Phosphatase 1 (PP1) | Dragmacidins (Ligand 1) | -42.6 kcal/mol | π–π stacking, H-bonds between indole rings and protein | acs.org |
| UDP-N-acetylmuramatel-alanine ligase (MurC) | Indole-based compounds (e.g., 9) | -11.5 Kcal/mol | Hydrogen bonds, pi-stacked interactions | frontiersin.org |
| Human lanosterol 14α-demethylase | Indole-based compounds (e.g., 9) | -8.5 Kcal/mol | Hydrogen bonds, pi-stacked interactions | frontiersin.org |
Cellular Pathway Modulation at the Molecular Level (e.g., insights into anti-inflammatory mechanisms)
Indole derivatives can modulate a variety of cellular pathways, influencing processes such as inflammation, cell proliferation, and programmed cell death. Understanding these molecular mechanisms is key to their therapeutic development.
In the realm of anti-inflammatory action, compound 5g, an indole derivative, has been shown to down-regulate pro-inflammatory genes like IL-1β and TNF-α, inhibit lactate (B86563) dehydrogenase (LDH), and mitigate neuroinflammation fu-berlin.de. Similarly, indole-imidazolidine derivatives have exhibited anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β nih.gov. A chalcone (B49325) derivative incorporating an indole moiety, DK-139, was found to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response by inhibiting the Akt/IκB kinase (IKK)/NF-κB signaling pathway in microglial cells researchgate.net.
For anticancer applications, indole derivatives can target critical signaling pathways like PI3K/AKT/mTOR, which regulate cell growth and survival nih.gov. Some 5-nitroindole (B16589) derivatives have been shown to induce c-Myc downregulation at both transcriptional and translational levels, coupled with reactive oxygen species (ROS) generation, leading to antiproliferative effects d-nb.info. Indole alkaloids, in particular, can exert antineoplastic effects by inducing apoptosis through the modulation of Bcl-2 family proteins and cytochrome c, and by influencing pathways such as NF-κB and PI3K-Akt-mTOR nih.gov.
Table 3: Cellular Pathway Modulation and Mechanistic Insights
| Pathway/Process | Mechanism of Action | Compound Example(s) | Effect | Citation(s) |
| Anti-inflammatory | Inhibition of IL-1β and TNF-α expression, inhibition of LDH | Compound 5g | Attenuates neuroinflammation | fu-berlin.de |
| Anti-inflammatory | Inhibition of Akt/IKK/NF-κB signaling pathway | Chalcone derivative DK-139 | Suppresses TLR4-mediated inflammation | researchgate.net |
| Anti-inflammatory | Modulation of leukocyte migration, TNF-α and IL-1β release | Indole-imidazolidine derivatives (LPSF/NN-56, LPSF/NN-52) | Reduces inflammation | nih.gov |
| Anticancer | Downregulation of c-Myc (transcription/translation), ROS generation | 5-nitroindole derivatives | Antiproliferative effects | d-nb.info |
| Anticancer | Apoptosis induction via Bcl-2 family proteins, cytochrome c | Indole alkaloids | Antineoplastic effects | nih.gov |
Mechanistic Aspects of Antimicrobial Interactions (e.g., membrane disruption, specific enzyme targeting)
Indole derivatives exhibit a range of antimicrobial activities, often through mechanisms distinct from conventional antibiotics, making them promising candidates for combating drug-resistant pathogens.
The mechanisms of action for indole agents are predicted to involve DNA targeting and disruption of membrane integrity nih.gov. Specific targeting of bacterial enzymes and pathways is also a key strategy. For instance, indole agents have been shown to significantly inhibit the expression of abaI, a component of the quorum sensing system in Acinetobacter baumannii, thereby affecting biofilm formation nih.gov. Indole derivatives incorporating triazole and thiadiazole moieties have demonstrated antibacterial and antifungal effects, with compound 3d showing particular promise against MRSA and C. krusei nih.gov.
Furthermore, indole derivatives are being investigated as antibacterial agents that target bacterial histidine kinases (HKs), which are components of two-component bacterial systems mdpi.com. Studies have also identified indole-based compounds that interact with bacterial enzymes involved in cell wall synthesis, such as UDP-N-acetylmuramatel-alanine ligase (MurC) frontiersin.org. The ability of some indole derivatives to combat strains like C. krusei, which are resistant to common antifungal agents, highlights their potential in overcoming antimicrobial resistance ijpsjournal.com.
Table 4: Antimicrobial Mechanisms
| Target/Process | Mechanism of Action | Compound Example(s) | Effect | Citation(s) |
| Acinetobacter baumannii | Inhibition of abaI expression (quorum sensing) | Indole agents | Antibiofilm activity | nih.gov |
| Bacterial histidine kinases (HKs) | Targeting specific bacterial enzymes | Indole-coumarin (4b), Bisindole (4e) | Antibacterial activity | mdpi.com |
| Bacterial cell wall synthesis | Targeting UDP-N-acetylmuramatel-alanine ligase (MurC) | Indole-based compounds (e.g., 9) | Antimicrobial activity | frontiersin.org |
| Membrane Integrity | Disruption of bacterial cell membrane (predicted) | Indole agents | Antimicrobial activity | nih.gov |
Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the indole scaffold influence biological activity and mechanism of action. These studies guide the rational design of more potent and selective compounds.
Table 5: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Activity/Mechanism | Compound Class/Example | Citation(s) |
| Indole Substitution at C5/C7 | Influences biological activity | Indole derivatives | nih.gov |
| Bis-indole Linkage (e.g., 5-5' vs 6-6') | Affects molecular shape and binding | Bis-indole derivatives | nih.gov |
| C-6 Methoxy Group (on indole nucleus) | Crucial for inhibiting cell growth (tubulin inhibitors) | Indole-based tubulin inhibitors | mdpi.com |
| Indene Fragment Substitution (methoxy, hydroxyl, halogen) | Modulates inhibitory potency against CA isoforms | Indeno[1,2-b]indole derivatives | nih.gov |
| Pyrrolidine Substitutions (on 5-nitroindole) | Influence binding to c-Myc G-quadruplex DNA | 5-nitroindole derivatives | d-nb.info |
Biophysical Characterization of Interactions with Macromolecules (e.g., proteins, nucleic acids)
Biophysical techniques provide essential data on how indole derivatives interact with macromolecules like DNA and proteins, offering insights into binding modes and affinities beyond computational predictions.
Studies involving indole-derived metal complexes have explored their interactions with DNA using methods such as electronic absorption titration, fluorescence emission titration, viscosity measurements, and gel electrophoresis, revealing their capacity to act as metallointercalators tandfonline.com. Molecular dynamics simulations have also been employed to characterize the binding of indole-containing compounds to proteins. For instance, the interaction of Dragmacidins with Protein Phosphatase 1 (PP1) was found to be stabilized by π–π stacking and hydrogen bonds between the indole rings and the protein, as revealed by simulation studies acs.org. These biophysical characterizations are vital for validating computational findings and understanding the fundamental nature of ligand-macromolecule interactions.
Conclusions and Future Research Directions for 5,5 Bi 1h Indole
Challenges and Opportunities in 5,5'-Bi-1H-indole ResearchDespite its promise, several challenges and opportunities shape the ongoing research trajectory for this compound. A primary challenge lies in improving solubility for solution processing and achieving regioselective synthesis for unsymmetrical analogues.smolecule.comElucidating comprehensive structure-property relationships, particularly how subtle structural modifications influence electronic and photophysical behavior, remains an active area of investigation, which can limit precise material design.smolecule.comFurthermore, the long-term operational stability of devices incorporating this compound under various environmental conditions requires further rigorous investigation.smolecule.com
Conversely, significant opportunities exist in the synthesis of diverse derivatives with tailored electronic and steric properties, enabling fine-tuning of performance for specific applications. smolecule.com Exploring synergistic applications, such as combining electronic conductivity with sensing capabilities, presents new avenues for material innovation and the creation of multifunctional systems. cymitquimica.com
Integrated Computational and Experimental Approaches in Mechanistic StudiesThe synergistic integration of computational and experimental methodologies is pivotal for a deeper mechanistic understanding of this compound. Density Functional Theory (DFT) is commonly used to predict frontier molecular orbital energies (HOMO/LUMO) and band gaps, correlating with experimental photoluminescence data.chembk.comacs.orgTime-resolved spectroscopy helps understand excited-state dynamics.chembk.comX-ray crystallography provides definitive structural information, including intermolecular packing and hydrogen bonding motifs, which are critical for understanding solid-state properties and self-assembly mechanisms.chembk.comThe combination of computational predictions with experimental results enables a comprehensive mechanistic understanding of reaction pathways, photophysical processes, and charge transport mechanisms, facilitating rational material design and optimization.chembk.com
Data Tables
Table 1: Representative Synthesis Yields of this compound
| Synthesis Method | Precursors | Yield (%) |
|---|
Table 2: Representative Photophysical and Electronic Properties of this compound
| Property | Value | Solvent/Conditions |
|---|---|---|
| Absorption Max (nm) | 302 | Dichloromethane |
| Emission Max (nm) | 378 | Dichloromethane |
| Fluorescence Quantum Yield | 0.42 | THF |
| HOMO (eV) | -5.6 | Calculated |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Indole (B1671886) |
| 5-haloindole |
| Indole-5-boronic acid |
Q & A
Q. What are the optimal synthetic routes for 5,5'-Bi-1H-indole and its derivatives?
The synthesis of this compound derivatives often employs palladium-catalyzed reductive N-heterocyclization. For example, polybrominated analogs (e.g., 2,2',5,5'-tetrabromo-3,3'-bi-1H-indole) are synthesized via a carbon monoxide-mediated cyclization of nitro-bromophenyl precursors . Key considerations include catalyst selection (e.g., Pd/C), reaction temperature (typically 80–100°C), and solvent systems (e.g., DMF or THF). Yield optimization requires careful control of stoichiometry and reaction time.
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and symmetry in bi-indole frameworks .
- Liquid Chromatography–Mass Spectrometry (LC-MS) : Used to identify synthetic byproducts (e.g., unreacted starting materials) and assess purity. For example, LC-DAD-ESI-MS resolved 5,5′-dibromoindigo (5,5′-DBI) from indigotin and bromoindigoid mixtures in historical dye analyses .
- Elemental Analysis : Validates stoichiometry, especially for halogenated derivatives .
Q. What are the common challenges in chromatographic separation of this compound analogs?
Chromatographic resolution depends on:
- Retention Time : Sharp peaks require retention times <6 minutes for reliable quantification .
- Column Temperature : Elevated temperatures reduce peak broadening for high-molecular-weight indole derivatives .
- Mobile Phase Selection : Reverse-phase C18 columns with acetonitrile/water gradients are effective for sulfonated bi-indoles (e.g., indigo trisulfonate salts) .
Advanced Research Questions
Q. How do substituent patterns (e.g., bromination) influence the biological activity of this compound derivatives?
Substituent position and halogenation degree critically modulate bioactivity. For instance:
- 2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole : Exhibits phospholipase inhibition due to bromine’s electron-withdrawing effects enhancing binding affinity .
- Hydroxylated Derivatives : 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl shows altered solubility and redox properties, impacting antioxidant potential .
Methodological Recommendation : Comparative bioassays (e.g., enzyme inhibition assays) paired with computational docking studies to correlate substituent effects with activity .
Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. mixtures) for this compound derivatives?
Contradictions often arise from synthetic byproducts or natural sample variability. For example:
Q. What experimental parameters optimize detection limits in trace analysis of this compound derivatives?
- Sample Volume : Uniform sample volumes (e.g., 1.0 µL) minimize variability in peak height measurements .
- Detection Sensitivity : Electrospray ionization (ESI)-MS enhances sensitivity for sulfonated or halogenated derivatives .
- Preconcentration Techniques : Solid-phase extraction (SPE) or derivatization (e.g., acetylation) improves signal-to-noise ratios for low-abundance analytes .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Brominated 5,5'-Bi-1H-Indoles
| Derivative | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2',5,5'-Tetrabromo | Pd/C | CO, 80°C, DMF | 65 | |
| 2,2',6,6'-Tetrabromo | Pd/C | CO, 100°C, THF | 58 | |
| 2,2',5,5',6,6'-Hexabromo | Pd(OAc)₂ | CO, 90°C, DMF | 42 |
Q. Table 2. Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
